molecular formula C10H10FNO4 B3309994 Ethyl 2-(3-fluoro-2-nitrophenyl)acetate CAS No. 944805-68-9

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate

Cat. No. B3309994
M. Wt: 227.19 g/mol
InChI Key: GOENVZCZBYDNMQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate is a chemical compound with the molecular formula C10H10FNO4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-fluoro-2-nitrophenyl)acetate consists of a fluoro-nitrophenyl group attached to an ethyl acetate group . The molecular weight is 227.19 .


Physical And Chemical Properties Analysis

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate is a solid at room temperature . Its molecular weight is 227.19 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Safety And Hazards

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate is associated with several hazard statements including H302, H315, H320, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 2-(3-fluoro-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-2-16-9(13)6-7-4-3-5-8(11)10(7)12(14)15/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENVZCZBYDNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728308
Record name Ethyl (3-fluoro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate

CAS RN

944805-68-9
Record name Ethyl (3-fluoro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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